2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine

Description

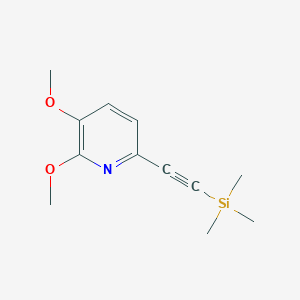

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine (CAS No. 1171919-83-7) is a pyridine derivative with a molecular formula of C₁₂H₁₇NO₂Si and a molecular weight of 235.35 g/mol . Its structure features a pyridine ring substituted with methoxy groups at the 2- and 3-positions and a trimethylsilyl-protected ethynyl group at the 6-position. This compound is typically stored under dry conditions at 2–8°C, indicating sensitivity to moisture and temperature .

Properties

IUPAC Name |

2-(5,6-dimethoxypyridin-2-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2Si/c1-14-11-7-6-10(13-12(11)15-2)8-9-16(3,4)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYWZFBARMYPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C#C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Details

- 2,3-Dimethoxypyridine derivatives bearing a halogen substituent at the 6-position (commonly 6-bromo- or 6-iodo-2,3-dimethoxypyridine).

- Trimethylsilylacetylene (TMS-acetylene) as the alkyne source.

- Catalyst: Palladium(0) complexes such as Pd(PPh3)2Cl2 or Pd(PPh3)4.

- Copper(I) iodide (CuI) as co-catalyst.

- Base: Triethylamine or diisopropylethylamine (DIPEA).

- Solvent: Typically tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.

- Temperature: Room temperature to reflux conditions, depending on substrate reactivity.

- Reaction time: Several hours (typically 6–24 hours).

- In a dry reaction vessel under an inert atmosphere (argon or nitrogen), the halogenated 2,3-dimethoxypyridine is dissolved in the chosen solvent.

- The palladium catalyst and copper co-catalyst are added.

- The base is introduced to neutralize the hydrogen halide formed.

- Trimethylsilylacetylene is added dropwise.

- The mixture is stirred at the designated temperature until completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the reaction mixture is quenched, and the product is isolated by extraction, followed by purification via column chromatography.

Representative Example

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 6-Bromo-2,3-dimethoxypyridine (1 equiv), TMS-acetylene (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N, THF, reflux, 12 h | Formation of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine in 65–75% yield after purification |

Research Findings and Optimization

- Catalyst Efficiency: Pd(PPh3)4 has been found to provide slightly higher yields compared to Pd(PPh3)2Cl2 in some cases, attributed to its higher palladium(0) content.

- Base Selection: Triethylamine is commonly used; however, DIPEA can reduce side reactions and improve product purity.

- Copper Co-catalyst Role: CuI facilitates the formation of the copper acetylide intermediate, essential for the coupling step.

- Solvent Effects: Polar aprotic solvents like DMF can increase reaction rates but may complicate purification; THF is preferred for ease of handling.

- Temperature Influence: Elevated temperatures accelerate the reaction but may increase by-product formation; optimization balances yield and purity.

Data Table: Summary of Preparation Conditions and Yields

| Entry | Halogenated Pyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 6-Bromo-2,3-dimethoxypyridine | Pd(PPh3)2Cl2/CuI | Et3N | THF | Reflux | 12 | 68 | Standard conditions |

| 2 | 6-Iodo-2,3-dimethoxypyridine | Pd(PPh3)4/CuI | DIPEA | DMF | 80 | 8 | 75 | Higher yield, cleaner product |

| 3 | 6-Bromo-2,3-dimethoxypyridine | Pd(PPh3)2Cl2/CuI | Et3N | MeCN | 60 | 16 | 62 | Lower temperature, longer time |

Notes on Purification and Characterization

- The product is typically isolated as a colorless to pale yellow oil or solid.

- Purification is achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization involves ^1H NMR, ^13C NMR, and mass spectrometry to confirm the presence of methoxy groups and the trimethylsilyl-ethynyl substituent.

- Melting points and spectral data are consistent with literature values for this compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where the methoxy groups can be replaced by other nucleophiles.

Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of various functionalized derivatives.

Cross-Coupling Reactions: The trimethylsilyl-ethynyl group can be involved in cross-coupling reactions, such as Sonogashira and Suzuki couplings, to form more complex molecules.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Copper Co-Catalysts: Often used in conjunction with palladium catalysts.

Anhydrous Solvents: Such as THF and DMF, to maintain an inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .

Scientific Research Applications

Chemistry: 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is used as a building block in the synthesis of heterocyclic compounds and organosilicon reagents .

Biology and Medicine:

Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl-ethynyl group can undergo nucleophilic attack, while the methoxy groups can be involved in electrophilic substitution reactions . These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s key structural differentiators are the 2,3-dimethoxy substituents and the trimethylsilyl ethynyl group . Below is a comparison with structurally related pyridine derivatives:

Key Observations :

- Electronic Effects : Methoxy groups in the target compound donate electron density to the pyridine ring, increasing its nucleophilicity compared to chloro-substituted analogs (e.g., 2,5-dichloro derivative) .

- Steric and Protective Features : The trimethylsilyl group shields the ethynyl moiety, enhancing stability during synthetic manipulations. This contrasts with allyl-substituted derivatives, which prioritize reactivity in cycloadditions .

Reactivity in Functionalization Reactions

- C–H Activation : highlights the use of trimethylsilyl ethynyl pyridines in cobalt-catalyzed C–H functionalization, yielding dihydrobipyridines with 83% efficiency. The target compound’s methoxy groups may direct regioselectivity in such reactions .

- Deprotection : The trimethylsilyl group can be cleaved under mild acidic or fluoride conditions to generate terminal alkynes, a feature shared with analogs like 2-((trimethylsilyl)ethynyl)pyridin-3-amine .

Biological Activity

2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is an organic compound characterized by a pyridine ring with specific substituents that influence its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural features, which may impart unique interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO2Si, with a molecular weight of 235.35 g/mol. The compound features:

- Two methoxy groups at the 2 and 3 positions of the pyridine ring.

- A trimethylsilyl-ethynyl group at the 6 position.

These functional groups enhance the compound's reactivity, making it a versatile intermediate in organic synthesis and potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO2Si |

| Molecular Weight | 235.35 g/mol |

| Functional Groups | Methoxy, Trimethylsilyl |

- Enzyme Interaction : The trimethylsilyl and ethynyl groups may allow for interactions with enzymes, potentially acting as inhibitors or modulators of enzymatic activity.

- Cell Signaling Modulation : Compounds with similar structures have been shown to influence cell signaling pathways, which could lead to changes in gene expression and cellular metabolism.

- Antimicrobial Activity : Pyridine derivatives have been documented to exhibit antimicrobial properties against various pathogens, suggesting that this compound could also possess similar activities.

Case Studies and Research Findings

- Synthesis and Reactivity : Research indicates that compounds with trimethylsilyl and ethynyl functionalities can participate in cycloadditions and coupling reactions, positioning them as valuable building blocks in drug development .

- Antiviral Potential : A review highlighted that pyridine compounds often exhibit antiviral properties, particularly against RNA viruses. The structural features of this compound may enable it to act against viral targets through similar mechanisms .

- Biochemical Properties : In biochemical assays, compounds that share structural similarities with this compound have shown significant effects on cellular processes such as apoptosis and proliferation .

Q & A

Advanced Question

- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) due to pyridine’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) assays to quantify inhibition .

- Molecular docking : The TMS-ethynyl group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets. Compare with analogs like 5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine , which showed IC₅₀ values <1 µM in kinase inhibition studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.